molecular formula C26H27N3O5S B11098312 4-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide

4-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11098312
M. Wt: 493.6 g/mol
InChI Key: SQCTZBWEUHBJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound may be used as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of a morpholine ring, a sulfonyl group, and multiple aromatic rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

4-methyl-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C26H27N3O5S/c1-18-6-5-7-21(16-18)27-26(31)22-8-3-4-9-23(22)28-25(30)20-11-10-19(2)24(17-20)35(32,33)29-12-14-34-15-13-29/h3-11,16-17H,12-15H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

SQCTZBWEUHBJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.